

# 4-[2-(Dimethylamino)ethoxy]benzylamine CAS 20059-73-8 properties

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## Compound of Interest

Compound Name: 4-[2-(Dimethylamino)ethoxy]benzylamine

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An In-depth Technical Guide to **4-[2-(Dimethylamino)ethoxy]benzylamine** (CAS 20059-73-8)

## For Researchers, Scientists, and Drug Development Professionals

### Abstract

**4-[2-(Dimethylamino)ethoxy]benzylamine**, with the CAS registry number 20059-73-8, is an aromatic amine of significant interest in the pharmaceutical industry.<sup>[1]</sup> Structurally, it is characterized by a benzylamine core substituted at the para position with a 2-(dimethylamino)ethoxy group.<sup>[1]</sup> Its primary and most notable application is serving as a crucial intermediate in the synthesis of Itopride Hydrochloride, a gastroprokinetic agent used in the management of dyspepsia and other gastrointestinal disorders.<sup>[1][2][3]</sup> This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of **4-[2-(Dimethylamino)ethoxy]benzylamine**, intended for professionals in research and drug development.

## Physicochemical Properties

**4-[2-(Dimethylamino)ethoxy]benzylamine** is typically a colorless oily liquid.<sup>[1]</sup> It is sensitive to oxidation and should be stored under an inert atmosphere, such as nitrogen or argon, at

temperatures between 2–8 °C.[\[1\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Physicochemical Data for **4-[2-(Dimethylamino)ethoxy]benzylamine**

Property	Value	Source
CAS Number	20059-73-8	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>11</sub> H <sub>18</sub> N <sub>2</sub> O	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	194.27 g/mol	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	120–123 °C at 0.3 Torr; 304.967 °C at 760 mmHg	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Density	1.021 g/cm <sup>3</sup>	<a href="#">[1]</a> <a href="#">[5]</a>
pKa	9.29 ± 0.10 (Predicted)	<a href="#">[1]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Flash Point	138.245 °C	<a href="#">[5]</a>
Refractive Index	1.532	<a href="#">[5]</a>
Solubility	Slightly soluble in Chloroform and Methanol	<a href="#">[4]</a> <a href="#">[6]</a>
Appearance	Colorless oily liquid	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of **4-[2-(Dimethylamino)ethoxy]benzylamine**.

Table 2: Spectroscopic Data Summary

Technique	Data Highlights	Source
Mass Spectrometry (MS)	ESI+ mode: m/z 195.1 [M+H] <sup>+</sup> . Fragmented ions at m/z 178.1 (loss of NH <sub>2</sub> ) and 121.0 (benzyl moiety).	[1]
<sup>1</sup> H NMR	Spectral data is available for this compound.	[7]
<sup>13</sup> C NMR	Spectral data is available for this compound.	[7]
Infrared (IR) Spectroscopy	Spectral data is available for this compound.	[7]

## Synthesis and Experimental Protocols

The synthesis of **4-[2-(Dimethylamino)ethoxy]benzylamine** is a key step in the production of Itopride. Several synthetic routes have been described in the literature, primarily in patents.

### Experimental Protocol 1: Synthesis via Hofmann Rearrangement

This method involves the reaction of 4-hydroxybenzeneacetamide with 2-dimethylaminoethylchloride, followed by a Hofmann rearrangement.[1]

- Step 1: Etherification: React 4-hydroxybenzeneacetamide with 2-dimethylaminoethylchloride in the presence of a suitable base to form 4-[2-(dimethylamino)ethoxy]benzeneacetamide.
- Step 2: Hofmann Rearrangement: Treat the resulting amide with an alkaline solution of sodium hypochlorite. The amide is converted to the corresponding amine, yielding **4-[2-(Dimethylamino)ethoxy]benzylamine**. [1]

### Experimental Protocol 2: Reductive Amination of an Aldehyde

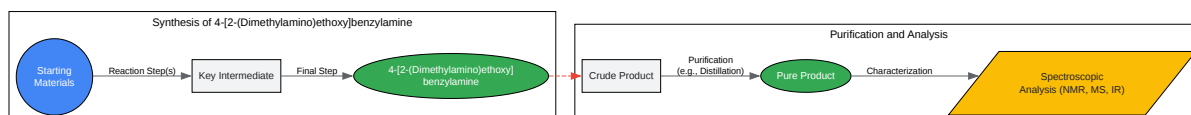
This protocol involves the conversion of an aldehyde to an oxime, followed by reduction.

- Step 1: Oximation: 4-[2-(Dimethylamino)ethoxy]benzaldehyde is reacted with hydroxylamine hydrochloride to form 4-[2-(dimethylamino)ethoxy]benzaldoxime.[8]
- Step 2: Reduction: The resulting oxime is then reduced to the target benzylamine.[8] A common reducing agent for this step is hydrogen gas in the presence of a catalyst like Raney Nickel.[8] However, this method has safety concerns due to the flammability of Raney Nickel and the use of high-pressure hydrogen.[9][10]

## Experimental Protocol 3: Reduction of a Nitrile

This method provides an alternative route starting from the corresponding benzonitrile.

- Starting Material: 4-[2-(Dimethylamino)ethoxy]benzonitrile.[9]
- Procedure:
  - Dissolve 2 g (10.5 mmol) of 4-[2-(dimethylamino)ethoxy]benzonitrile in 30 ml of ethanol.[9]
  - Add 0.23 g (0.92 mmol) of copper(II) sulfate-5 hydrate (as a 2 mol aqueous solution).[9]
  - Slowly add 1.74 g (45.94 mmol) of sodium borohydride.[9]
  - Reflux the mixture for 20 hours.[9]
  - After cooling to room temperature, extract the product with ethyl acetate.[9]
  - Dry the organic phase with anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the final product.[9] This method reported a yield of 80%.[9]



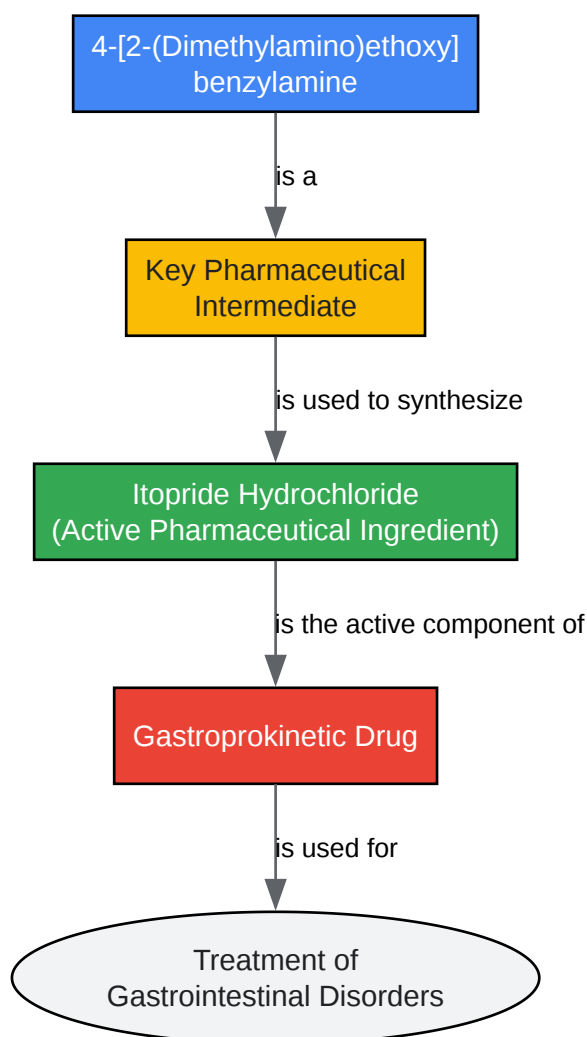
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Caption: General experimental workflow for synthesis and purification.

## Biological Activity and Applications

The predominant application of **4-[2-(Dimethylamino)ethoxy]benzylamine** is as a key intermediate in the synthesis of Itopride Hydrochloride.[1][3] Itopride is a prokinetic agent that enhances gastrointestinal motility and is used for the treatment of functional dyspepsia and other gastrointestinal conditions.[1][2] The unique structural features of **4-[2-(Dimethylamino)ethoxy]benzylamine**, specifically the combination of the ethoxy and dimethylamino groups, are integral to the biological activity of the final drug product.[2]

Beyond its role in Itopride synthesis, this compound is also utilized in pharmaceutical research for the development of other novel drug candidates.[2][5] Its structure makes it a versatile building block for creating a variety of organic compounds with potential therapeutic applications.[5]



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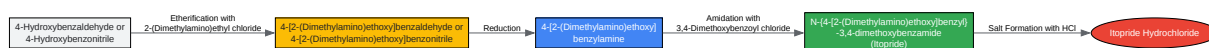
Caption: Logical relationship of the compound to its primary application.

## Safety and Handling

**4-[2-(Dimethylamino)ethoxy]benzylamine** is classified as an irritant and can cause burns.[11]  
It is harmful if swallowed or in contact with skin.[11]

- **Personal Protective Equipment (PPE):** When handling this compound, appropriate PPE should be worn, including chemical splash goggles, protective gloves, and suitable protective clothing to prevent skin exposure.[11] All work should be conducted in a chemical fume hood to avoid inhalation of vapors.[11]
- **First Aid Measures:**

- Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[11]
- Skin: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11]
- Ingestion: Do not induce vomiting. Seek immediate medical attention.[11]
- Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for corrosive materials.[11]
- Spills: In case of a spill, absorb the material with an inert substance like vermiculite or sand and place it in a suitable container for disposal.[11] Prevent the chemical from entering the environment.[11]



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Caption: Signaling pathway for the synthesis of Itopride Hydrochloride.

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